4-Bromo-7-methoxyquinoline (BMQ) is a heterocyclic compound that belongs to the group of quinoline derivatives. It has the molecular formula C10H8BrNO and a molecular weight of 238.08 .
The molecular structure of 4-Bromo-7-methoxyquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation is COc1ccc2c(Br)ccnc2c1 .
4-Bromo-7-methoxyquinoline is a chemical compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features a bromine atom at the 4-position and a methoxy group at the 7-position of the quinoline ring. Its structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
4-Bromo-7-methoxyquinoline can be classified as:
The synthesis of 4-bromo-7-methoxyquinoline typically involves several methods, including:
A common synthetic route involves:
The molecular formula for 4-bromo-7-methoxyquinoline is O. The compound features:
The crystallographic data indicate that the compound forms stable structures with specific hydrogen bonding patterns, contributing to its stability and potential biological activity .
4-Bromo-7-methoxyquinoline participates in various chemical reactions, including:
In one study, attempts to convert ethyl 4-bromo-7-methoxyquinoline-3-carboxylate into borylated products showed moderate yields, indicating that while the compound is reactive, optimization of reaction conditions is necessary for improved outcomes .
The mechanism by which 4-bromo-7-methoxyquinoline exerts its biological effects often involves:
Research indicates that derivatives of this compound exhibit significant inhibition against certain enzymes, such as elastase, suggesting potential therapeutic applications .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the compound's purity and structural integrity .
4-Bromo-7-methoxyquinoline has several notable applications:
Regioselective bromination of the quinoline nucleus represents a cornerstone in accessing 4-bromo-7-methoxyquinoline and its structural analogs. The inherent electronic bias imposed by the methoxy group at C-7 directs electrophilic attack to specific positions, enabling predictable functionalization patterns. Two primary synthetic pathways dominate:
Table 1: Comparative Bromination Pathways for 4-Bromo-7-methoxyquinoline Synthesis
Strategy | Starting Material | Key Reagents | Regioselectivity | Limitations |
---|---|---|---|---|
Direct EAS | 7-Methoxyquinoline | Br₂, Lewis acids | Moderate (C-4/C-8) | Over-bromination, low yields |
Tetrahydroquinoline Route | 7-Methoxy-1,2,3,4-tetrahydroquinoline | Br₂, then oxidants | High (C-3/C-5) | Multi-step, requires aromatization |
Precise stoichiometry of brominating agents dictates substitution patterns on the quinoline scaffold, particularly for synthesizing higher brominated analogs. Systematic studies reveal that bromine equivalents directly influence both the degree and position of halogenation:
Recent methodological advances offer complementary routes to 4-bromo-7-methoxyquinoline, categorized by catalyst requirements:
Table 2: Performance Comparison of Bromination Methodologies
Method | Catalyst/Reagent | Yield (%) | Selectivity | Operational Simplicity |
---|---|---|---|---|
Direct EAS | Br₂ | 50-65 | Moderate | High |
Tetrahydroquinoline Bromination | Br₂ (stoichiometric) | 70-85 | High | Medium |
Decarboxylative Bromination | Bu₄NBr₃/K₃PO₄ | 85-93 | High | High |
Pd-Catalyzed Exchange | Pd(PPh₃)₄/RuPhos | 60-75 | Excellent | Low (sensitive conditions) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0